25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is a triterpenoid glycoside derived from the roots of Actaea asiatica. This compound is notable for its potential bioactive properties, which have garnered interest in various scientific fields, including pharmacology and natural product chemistry. Its molecular structure consists of a triterpenoid backbone with a beta-D-xylopyranoside moiety, contributing to its unique chemical characteristics and biological activities.
The primary source of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside is the roots of Actaea asiatica, a plant known for its medicinal properties in traditional herbal medicine. This plant has been studied for its various phytochemicals, which exhibit a range of biological activities.
This compound falls under the category of triterpenoids, which are a class of chemical compounds composed of three terpene units. Triterpenoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The synthesis of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside can be achieved through various methods, primarily focusing on glycosylation reactions. The synthesis often involves the use of specific enzymes or chemical reagents that facilitate the attachment of the beta-D-xylopyranoside moiety to the triterpenoid backbone.
The molecular formula for 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside is . The structure features a complex arrangement typical of triterpenoids, with multiple hydroxyl groups and an ethyl substituent at the 25th position.
CC(C)C(=O)C1=C(C(=C2C(=C(C=C1)C(=O)C2=O)O)O)O)O
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside can undergo various chemical reactions:
The specific conditions for these reactions depend on factors such as pH, temperature, and the presence of catalysts or enzymes. For instance, oxidation may involve reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Studies suggest that triterpenoids like this compound can influence various biological processes by acting on specific receptors or enzymes involved in these pathways.
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside has potential applications in:
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside represents a specialized triterpene glycoside within the complex phytochemical matrix of Actaea (syn. Cimicifuga) species. This cycloartane-type saponin exemplifies the intricate structural adaptations plants employ for ecological interactions and physiological regulation. Its molecular architecture integrates a hydrophobic cimigenol aglycone core with hydrophilic xylopyranoside and ethyl ether modifications, creating an amphiphilic structure critical for biological activity. Historically embedded within pharmacopeias utilizing Actaea racemosa (black cohosh), this compound remained uncharacterized until modern analytical techniques enabled its isolation and identification. The preservation of its ethyl ether group in traditional preparations—often decoctions or ethanolic extracts—suggests ancestral recognition of its therapeutic significance, though empirical validation remained unexplored until contemporary pharmacological studies [1] [4] [9].
Within the Ranunculaceae family, the taxonomically complex Actaea/Cimicifuga clade produces over 40 structurally defined triterpene glycosides, predominantly cycloartane derivatives. 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside emerges as a chemically specialized variant within the cimigenol series, distinguished by its C-25 ethyl ether moiety and C-3 xylose linkage. This structural specificity serves as a chemotaxonomic marker for certain Actaea species, particularly A. racemosa and related taxa, which biosynthesize diverse cimigenol derivatives through enzymatic glycosylation and alkylation. The compound’s molecular framework consists of a rigid cyclopropane-containing 9,19-cycloartane nucleus with hydroxyl groups at C-15, C-16, and C-24, further modified by β-D-xylopyranose at C-3 and an ethyl ether at C-25 [1] [2] [7].
Phytochemical analyses reveal that 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside accumulates primarily within the rhizome and root tissues—organs traditionally harvested for medicinal use. Its concentration varies significantly across growth stages and geographical sources, reflecting ecological influences on biosynthetic pathways. Co-occurring with structurally analogous compounds like actein, cimigenol-3-O-α-L-arabinopyranoside, and 25-O-acetylcimigenol glycosides, this saponin contributes to the characteristic pharmacological profile of black cohosh extracts. Crucially, its structural distinction lies in the combination of the ethyl ether and xylose moieties, which confer distinct solubility and receptor-binding properties compared to acetylated or arabinosylated congeners [2] [4] [9].
Table 1: Structural Features of Key Cimigenol Derivatives in Actaea/Cimicifuga Species
Compound Name | C-25 Modification | C-3 Sugar Moiety | Molecular Formula | Bioactivity Correlates |
---|---|---|---|---|
25-O-Ethylcimigenol-3-O-β-D-xylopyranoside | Ethyl ether | β-D-xylopyranoside | C₃₇H₆₀O₉ | Cytotoxicity (HepG2, MCF-7) |
25-O-Acetylcimigenol-3-O-α-L-arabinopyranoside | Acetyl ester | α-L-arabinopyranoside | C₃₇H₅₈O₁₁ | Apoptosis induction (multiple myeloma) |
Cimigenol-3-O-β-D-xylopyranoside | Unmodified -OH | β-D-xylopyranoside | C₃₅H₅₆O₉ | Moderate anti-inflammatory activity |
25-O-Methylcimigenol-3-O-α-L-arabinopyranoside | Methyl ether | α-L-arabinopyranoside | C₃₆H₅₈O₁₀ | Potent cytotoxicity (NCI-H929 myeloma cells) |
Indigenous communities across eastern North America, particularly Algonquian and Iroquois nations, utilized black cohosh rhizomes for conditions now clinically associated with inflammation, gynecological dysfunction, and neurological imbalance. While specific compound-level knowledge remained outside traditional pharmacognosy, empirical selection of solvent extracts (water, ethanol) effectively concentrated bioactive saponins including 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside. Ethnobotanical records document applications spanning rheumatism, sore throat, kidney disorders, menstrual irregularities, and parturition support—conditions mechanistically linked to triterpenoid modulation of inflammatory cascades, smooth muscle activity, and neuroendocrine signaling [4] [6] [9].
Nineteenth-century Eclectic physicians formalized these applications into Western medical practice, designating black cohosh (then Macrotys) for uterine tonicity, dysmenorrhea, and "nervous exhaustion." The 1830 inclusion in the United States Pharmacopoeia as "black snakeroot" reflected therapeutic confidence in its saponin-rich extracts, though analytical limitations prevented compound-specific characterization. Decoctions and tinctures prepared per traditional methods preserved the structural integrity of 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside, enabling its biological activity despite its unknown chemical identity. Contemporary pharmacological studies validate these historical uses, demonstrating that cimigenol glycosides modulate GABA_A receptors, suppress TNF-α production in macrophages, and inhibit pro-inflammatory cytokine networks—effects aligning with historical applications for inflammatory and neuroendocrine conditions [4] [6] [7].
Table 2: Traditional Applications of Actaea racemosa Extracts Containing Triterpene Glycosides
Traditional Indication | Ethnobotanical Context | Proposed Bioactive Constituents | Modern Pharmacological Correlation |
---|---|---|---|
Gynecological disorders | Menstrual irregularity, postpartum recovery (Algonquian) | Cimigenol glycosides including 25-O-ethyl derivatives | Estrogen-independent SERM-like activity; GABAergic modulation |
Rheumatism & musculoskeletal pain | Anti-inflammatory poultices and decoctions (Cherokee, Iroquois) | Cycloartane glycosides with C-25 modifications | TNF-α suppression; COX-2 inhibition |
Sore throat & respiratory ailments | Infusions for bronchial congestion (Delaware, Mohegan) | Triterpene saponins with surface-active properties | Mucolytic effects; antibacterial activity |
Nervous system conditions | "Nervous exhaustion" (Eclectic medicine) | Saponins with GABA_A receptor affinity | Anxiolytic and sedative effects in rodent models |
The persistence of black cohosh in modern phytotherapy for menopausal symptoms—particularly in standardized European preparations—underscores the therapeutic continuity of its saponin constituents. While contemporary research focuses on estrogenic mechanisms, traditional applications reveal broader physiological targets relevant to 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside, including inflammation and neurological imbalance. This historical context illuminates the compound’s potential as a multi-target therapeutic agent beyond gynecological applications [4] [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1